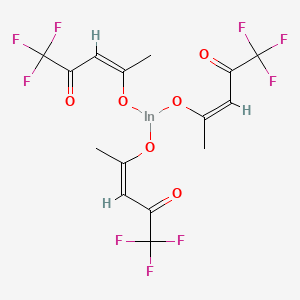
Indium(III) trifluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium(III) trifluoroacetylacetonate is a coordination compound with the chemical formula C15H12F9InO6 . It is a metal-organic complex where indium is coordinated with trifluoroacetylacetonate ligands. This compound is known for its stability and is widely used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Indium(III) trifluoroacetylacetonate can be synthesized through the reaction of indium(III) chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
InCl3+3CF3COCH2COCH3→In(CF3COCHCOCH3)3+3HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
化学反応の分析
Types of Reactions: Indium(III) trifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often occur in the presence of other ligands and solvents like ethanol or acetone.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Lower oxidation state indium complexes
Substitution: New indium complexes with different ligands.
科学的研究の応用
Indium(III) trifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium-containing compounds and materials.
Biology: Employed in the study of biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of thin films and coatings, particularly in the field of electronics and optoelectronics
作用機序
The mechanism of action of indium(III) trifluoroacetylacetonate involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between indium and the trifluoroacetylacetonate ligands. In biological systems, it can interact with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting biomolecules .
類似化合物との比較
- Indium(III) acetylacetonate
- Indium(III) trifluoromethanesulfonate
- Indium(III) chloride
Comparison: Indium(III) trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which provide enhanced stability and reactivity compared to other indium complexes. For example, indium(III) acetylacetonate lacks the fluorine atoms, resulting in different chemical properties and reactivity. Indium(III) trifluoromethanesulfonate, on the other hand, has different ligands, leading to variations in its applications and behavior in chemical reactions .
特性
分子式 |
C15H12F9InO6 |
|---|---|
分子量 |
574.05 g/mol |
IUPAC名 |
(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-; |
InChIキー |
JSFSIUKMFCYGBL-IQMQLBNYSA-K |
異性体SMILES |
C/C(=C/C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C\C(=O)C(F)(F)F)/C |
正規SMILES |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















